molecular formula C30H38N2O5 B562134 [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester CAS No. 1356352-52-7

[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester

Katalognummer: B562134
CAS-Nummer: 1356352-52-7
Molekulargewicht: 506.643
InChI-Schlüssel: RENMFAJWBVYHGL-CEISPFGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, Benzyl Ester is a stereochemically complex molecule featuring a bicyclic octahydrocyclopenta[b]pyrrole core. Key structural elements include:

  • Bicyclic scaffold: The octahydrocyclopenta[b]pyrrole system provides conformational rigidity, influencing binding interactions .
  • Substituents: A benzyl ester at the 2-position, an ethoxycarbonyl group on the 3-phenylpropyl side chain, and a propanoyl linker with defined stereochemistry ([2S,3aR,6aR]) .
  • Functional roles: The benzyl ester enhances lipophilicity, while the ethoxycarbonyl group may modulate enzymatic stability .

This compound is structurally related to angiotensin-converting enzyme (ACE) inhibitors like Ramipril (HOE-498), which share the bicyclic pyrrolidine core but differ in ester substituents (e.g., ethyl vs. benzyl esters) .

Eigenschaften

IUPAC Name

benzyl (2S,3aR,6aR)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENMFAJWBVYHGL-CEISPFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652567
Record name Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356352-52-7
Record name Benzyl (2S,3aR,6aR)-1-[(2S)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound [2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta pyrrole-2-carboxylic acid, benzyl ester, commonly referred to as a derivative of the angiotensin-converting enzyme (ACE) inhibitors, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H32N2O5
  • Molecular Weight : 420.52 g/mol
  • CAS Number : 87333-19-5

The compound functions primarily as an ACE inhibitor. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood volume, thereby decreasing blood pressure.

Cardiovascular Effects

Research indicates that this compound exhibits significant antihypertensive properties. In animal models, it has been shown to reduce systolic and diastolic blood pressure effectively. The compound's ability to inhibit ACE contributes to its cardiovascular benefits, particularly in conditions such as hypertension and heart failure.

Renal Protection

Studies have demonstrated that ACE inhibitors can provide renal protection by reducing glomerular hypertension and hyperfiltration. This compound has shown promise in protecting against diabetic nephropathy in rat models, suggesting its potential utility in managing diabetic kidney disease.

Neuroprotective Effects

Emerging evidence suggests that ACE inhibitors may also exert neuroprotective effects. Research indicates that the compound could potentially mitigate oxidative stress and inflammation in neuronal tissues, which is crucial in neurodegenerative diseases.

Study 1: Antihypertensive Efficacy

A study published in the American Journal of Physiology evaluated the efficacy of this compound in hypertensive rat models. The results demonstrated a significant reduction in blood pressure over a 24-hour period post-administration compared to control groups. The study highlighted the compound's long-lasting effects on cardiovascular health .

Study 2: Renal Function Improvement

In a clinical trial involving patients with chronic kidney disease (CKD), the compound was associated with improved renal function markers such as serum creatinine and albuminuria levels. The trial concluded that the compound could be beneficial for patients with CKD by slowing disease progression .

Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters indicated that the compound could reduce neuronal apoptosis in models of oxidative stress. The study found that treatment with the compound significantly decreased markers of oxidative damage and inflammation in neuronal cells .

Data Tables

Study Objective Findings Reference
Study 1Evaluate antihypertensive effectsSignificant reduction in blood pressure
Study 2Assess renal function improvementImproved serum creatinine levels
Study 3Investigate neuroprotective effectsReduced oxidative damage markers

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants

Compound Name Stereochemistry Key Differences Biological Relevance References
Target Compound [2S,3aR,6aR] Benzyl ester at C2; (1R)-ethoxycarbonyl on side chain Potential ACE inhibition (inference from Ramipril analogs)
Ramipril (HOE-498) [2S,3aS,6aS] Ethyl ester at C2; (1S)-ethoxycarbonyl Clinically used ACE inhibitor; improves hypertension
(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate [2S,3aS,6aS] Lacks propanoyl and ethoxycarbonyl side chains Intermediate in ACE inhibitor synthesis

Key Insight : Stereochemistry at 3a and 6a positions ([R] vs. [S]) significantly impacts molecular conformation and target binding. The target compound’s [3aR,6aR] configuration may alter pharmacokinetics compared to Ramipril’s [3aS,6aS] form .

Functional Group Modifications

Compound Class Ester Group Side Chain Applications References
Benzyl Esters Benzyl (C6H5CH2) Ethoxycarbonyl-3-phenylpropyl Enhanced lipophilicity; prodrug potential
Ethyl Esters (e.g., Ramipril) Ethyl (CH2CH3) Ethoxycarbonyl-3-phenylpropyl Rapid hydrolysis to active diacid form
tert-Butyl Esters tert-Butyl (C(CH3)3) Carboxylic acid (post-deprotection) Stability in synthetic intermediates

Synthetic Considerations: Benzyl esters require hydrogenolysis (Pd/C, H2) for deprotection, whereas ethyl esters undergo hydrolysis under physiological conditions .

Structural Analogs in Drug Development

  • Belactosin Derivatives : Feature cyclopropane rings and benzyl ester moieties. The target compound’s bicyclic core offers similar rigidity but with distinct stereoelectronic properties .
  • Knorr Pyrrole Synthesis Intermediates: Benzyl acetoacetate derivatives share ester functionality but lack the bicyclic scaffold, limiting their biological targeting .
  • D-Threonine Benzyl Ester Hydrochloride : Demonstrates antimicrobial activity via phenylacetamido groups, contrasting with the ACE-targeted design of the target compound .

Pharmacological Potential

  • Prodrug Strategy : Benzyl esters improve membrane permeability, with hydrolysis yielding active carboxylic acids in vivo .

Q & A

Q. What synthetic strategies are employed to introduce the benzyl ester moiety in this compound?

The benzyl ester group is typically introduced via coupling reactions using carbodiimide-based reagents. For example:

  • EDC-HOBt method : Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with benzyl alcohol .
  • DCC-mediated esterification : Use of dicyclohexylcarbodiimide (DCC) for condensation between a carboxylic acid and benzyl alcohol, as demonstrated in the synthesis of Belactosin derivatives .
  • Solid-phase peptide synthesis (SPPS) : Benzyl esters are formed using benzyl alcohol derivatives for carboxyl group protection, with DPCDI (diphenyl chlorophosphate) activation .

Q. How is the benzyl ester deprotected without compromising the compound’s stereochemical integrity?

Deprotection is achieved via:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the free carboxylic acid while preserving stereocenters .
  • Acidic conditions : Selective removal using HCl in dioxane or HBr in acetic acid, particularly when tert-butyl esters or acid-sensitive groups are present .

Q. What analytical techniques validate the compound’s structure and purity?

  • NMR spectroscopy : Confirms stereochemistry (e.g., coupling constants for octahydrocyclopenta[6]pyrrole) and benzyl ester integration .
  • RP-HPLC : Assesses enantiomeric purity post-synthesis, especially critical for peptide derivatives .
  • X-ray crystallography : Resolves complex bicyclic conformations, as seen in related compounds .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during cyclopenta[6]pyrrole ring formation?

Stereocontrol is achieved through:

  • Chiral auxiliaries : Use of (1R)-1-ethoxycarbonyl-3-phenylpropyl groups to direct amide bond formation .
  • Temperature modulation : Low-temperature coupling (-20°C to 20°C) minimizes racemization in peptide-like intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .

Q. What mechanistic insights explain the catalytic efficiency of 6-halo-2-pyridones in benzyl ester aminolysis?

6-Chloro-2-pyridone acts as a bifunctional Brønsted acid/base catalyst:

  • Dual activation : Hydrogen bonding between the catalyst’s pyridone oxygen (base) and ester carbonyl, and the N–H (acid) and amine nucleophile .
  • Substrate scope : Tolerates less-reactive benzyl esters under non-anhydrous conditions, enabling scalable dipeptide synthesis .

Q. How do structural modifications (e.g., benzyl ester vs. ethyl ester) impact biological activity in related compounds?

SAR studies on 3-epi-deoxynegamycin derivatives reveal:

  • Benzyl esters enhance lipophilicity, improving membrane permeability compared to ethyl esters .
  • Substituted benzyl groups (e.g., p-nitrobenzyl) modulate target binding, as shown in readthrough drug candidates .

Q. What challenges arise in synthesizing derivatives with carboxylate groups in the benzyl ester moiety?

Key issues include:

  • Chemoselective reduction : Converting terephthalate esters to benzyl alcohols without over-reduction .
  • Selective deprotection : Differentiating Boc and tert-butyl esters under acidic conditions requires precise stoichiometry (e.g., 4 M HCl/dioxane) .

Experimental Design & Data Analysis

Q. How to resolve contradictions in catalytic efficiency between organocatalysts and traditional methods for benzyl ester aminolysis?

  • Control experiments : Compare yields under strictly dry vs. ambient conditions to validate 6-halo-2-pyridone’s moisture tolerance .
  • Kinetic studies : Monitor reaction progress via FT-IR to quantify rate enhancements from dual activation mechanisms .

Q. What strategies optimize enantiomeric excess (ee) in multi-step syntheses of this compound?

  • Chiral chromatography : Use of Chiralpak® columns for intermediate purification .
  • Dynamic kinetic resolution : Leverage reversible ring-opening of cyclopenta[6]pyrrole to correct stereochemical errors .

Methodological Resources

  • Synthetic protocols : EDC-HOBt coupling , hydrogenolysis , and DCC-mediated esterification .
  • Analytical workflows : RP-HPLC gradients for peptide analysis , and NOESY NMR for conformational studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.